molecular formula C12H10N2O3 B8417094 4-Methyl-5-nitro-2-phenoxy-pyridine

4-Methyl-5-nitro-2-phenoxy-pyridine

Cat. No.: B8417094
M. Wt: 230.22 g/mol
InChI Key: GDZKPKHPSKSWEB-UHFFFAOYSA-N
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Description

4-Methyl-5-nitro-2-phenoxy-pyridine is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

4-methyl-5-nitro-2-phenoxypyridine

InChI

InChI=1S/C12H10N2O3/c1-9-7-12(13-8-11(9)14(15)16)17-10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

GDZKPKHPSKSWEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of phenol (0.30 g, 3.1 mmol) in DMF (10 mL) was treated with cesium carbonate (1.41 g, 4.3 mmol) and stirred for 15 min. 2-Chloro-5-nitro pyridine (0.5 g, 2.9 mmol) was added, and the reaction mixture was stirred and monitored via TLC. After the reaction was complete, the reaction mixture was treated with water, extracted into EtOAc, and the organic extract washed with 1N NaOH and brine, dried (Na2SO4) and concentrated to yield 4-methyl-5-nitro-2-phenoxypyridine as a solid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-4-methyl-5-nitropyridine (10 g, 0.058 mol), in DMF (100 mL) was treated with phenol (6.6 g, 0.07 mol) and potassium carbonate (9.6 g, 0.07 mol) and the reaction mixture was stirred at 110° C. for 4 hr and then cooled. To the reaction mixture was then added water. The reaction mixture was extracted into EtOAc, dried and concentrated to a syrup, which was purified via column chromatography (4:2:0.5; CHCl3:hexanes:EtOAc, v/v) to yield 4-methyl-5-nitro-2-phenoxy-pyridine as a light yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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